

# Dimethyl 3-Iodophthalate: A Versatile Scaffold for Advanced Medicinal Chemistry

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## Compound of Interest

Compound Name: *Dimethyl 3-iodophthalate*

Cat. No.: *B008751*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction: The Strategic Value of Iodinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The ideal scaffold should not only provide a rigid framework for the precise spatial orientation of pharmacophoric elements but also offer versatile handles for synthetic elaboration to explore structure-activity relationships (SAR). **Dimethyl 3-iodophthalate**, a halogenated aromatic diester, emerges as a scaffold of significant, yet underexplored, potential. The presence of the iodine atom, a feature that sets it apart from more commonplace building blocks, imparts a unique reactivity profile that can be strategically leveraged in the synthesis of complex and novel bioactive molecules.

This technical guide, intended for researchers and professionals in drug development, will provide a comprehensive overview of the potential applications of **Dimethyl 3-iodophthalate** in medicinal chemistry. We will delve into its synthesis, explore its reactivity in key cross-coupling reactions, and present a forward-looking perspective on its utility in constructing diverse molecular architectures for therapeutic intervention.

## Core Attributes of Dimethyl 3-Iodophthalate as a Medicinal Chemistry Scaffold

The utility of **Dimethyl 3-iodophthalate** as a scaffold is rooted in its distinct structural and chemical features. The phthalate core provides a compact and rigid platform, while the two methyl ester groups offer opportunities for further functionalization or can be hydrolyzed to the corresponding dicarboxylic acid to enhance solubility or act as a handle for conjugation. However, it is the iodine substituent that truly defines its strategic value.

Table 1: Physicochemical Properties of **Dimethyl 3-iodophthalate** and Related Isomers

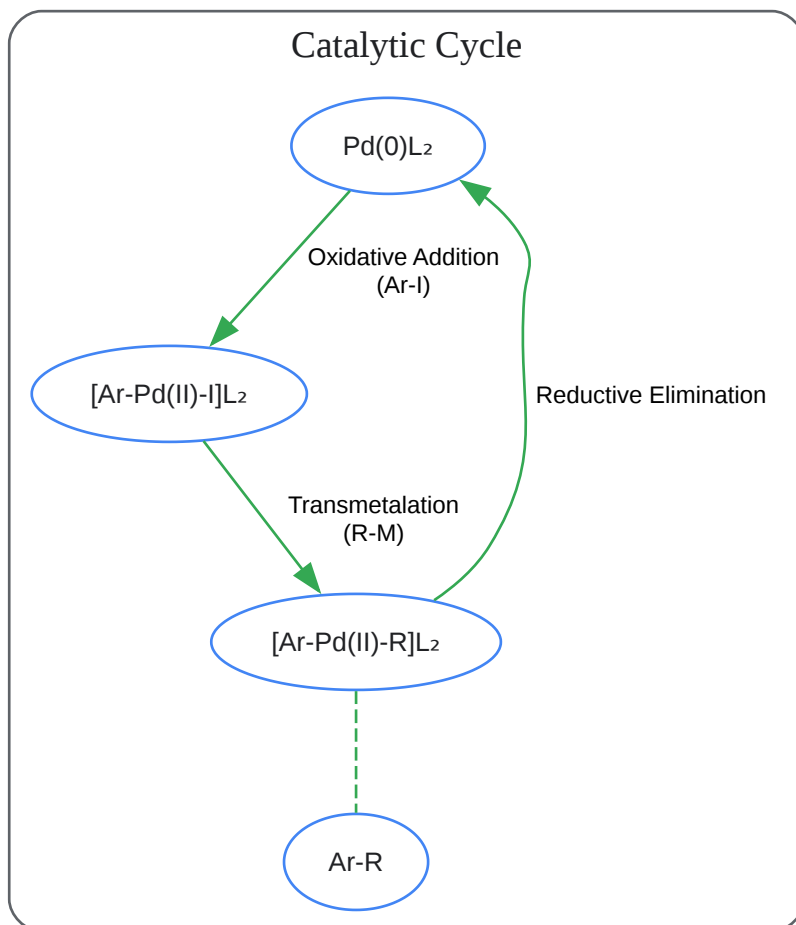
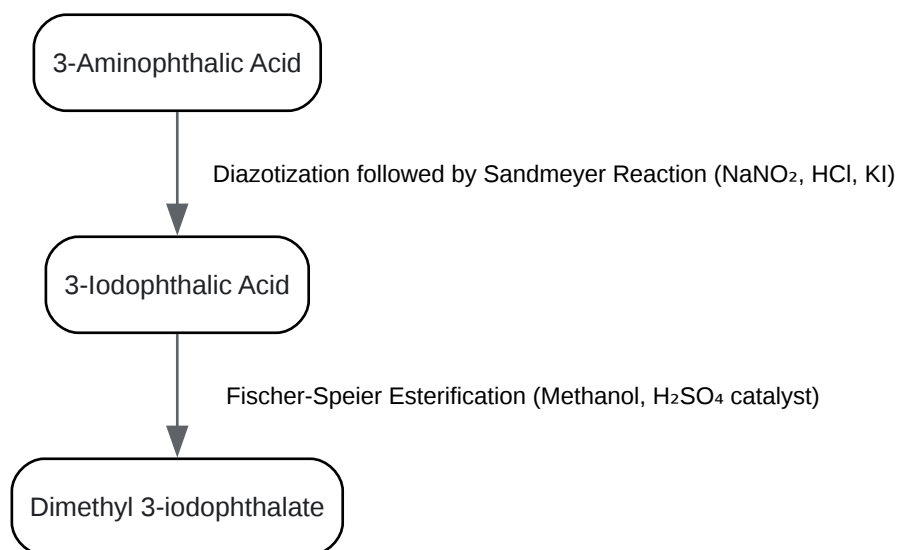
Property	Dimethyl 3-iodophthalate	Dimethyl 4-iodophthalate	Dimethyl isophthalate
CAS Number	102928-38-1	59340-47-5	1459-93-4
Molecular Formula	C <sub>10</sub> H <sub>9</sub> IO <sub>4</sub>	C <sub>10</sub> H <sub>9</sub> IO <sub>4</sub>	C <sub>10</sub> H <sub>10</sub> O <sub>4</sub>
Molecular Weight	320.08 g/mol	320.08 g/mol	194.18 g/mol
Calculated XLogP3	2.2	2.2	2.2
Hydrogen Bond Donors	0	0	0
Hydrogen Bond Acceptors	4	4	4

The key advantage of the iodo-substituent lies in its exceptional reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, leading to a lower activation energy for the rate-determining oxidative addition step in many catalytic cycles. This enhanced reactivity allows for milder reaction conditions, broader functional group tolerance, and often higher yields, making **Dimethyl 3-iodophthalate** a superior coupling partner in complex synthetic sequences.<sup>[1]</sup>

## Synthesis of Dimethyl 3-Iodophthalate: A Proposed Pathway

While not as readily available as its non-iodinated counterpart, **Dimethyl 3-iodophthalate** can be synthesized through a straightforward and scalable route starting from 3-iodophthalic acid.

## Proposed Synthetic Workflow



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## References

- 1. mdpi.com [mdpi.com]
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